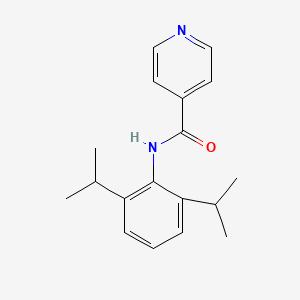

N-(2,6-diisopropylphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

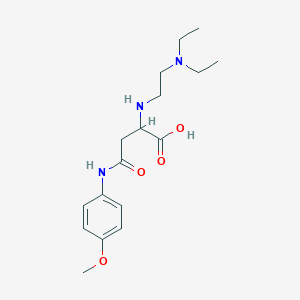

N-(2,6-diisopropylphenyl)isonicotinamide is a chemical compound with the molecular formula C18H22N2O . It is a derivative of isonicotinamide, which is a form of Vitamin B3 or niacin .

Synthesis Analysis

The synthesis of N-(2,6-diisopropylphenyl)isonicotinamide has been reported in several studies. For instance, one study describes the synthesis of a related compound, N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1), from a Pd(0) precursor . Another study reports the synthesis of N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene complexes of titanium and zirconium by a salt metathesis reaction .Aplicaciones Científicas De Investigación

Radiopharmaceutical Potential

“N-(2,6-diisopropylphenyl)isonicotinamide” has been studied for its potential in radiopharmaceutical applications . It was synthesized and radioiodinated with 131I, and its potentials were tested on a male Albino rabbit and male Albino Wistar rats . The compound was successfully radioiodinated with 131I with a radioiodination yield of about 100% . The scintigrams showed that the radioiodinated compound was not quickly cleared from the metabolism, accumulating in the stomach over about 30 minutes .

Cancer Treatment

The compound is one of the G-quadruplex DNA interactive agents which are thought to be useful in the application of cancer treatment . Perylene diimide derivatives have a strong photodynamic effect on tumors and impressive antiviral activity against human immunodeficiency virus type 1 (HIV-1) .

Phototherapeutic Medicines

Due to their excellent photosensitive properties, they are expected to be developed as new phototherapeutic medicines . In the presence of molecular oxygen, they produce the super oxide anion radical (O2 .–) which is known as a highly efficient reactive reagent for oxidation of many organic compounds, especially those containing double-bonds .

Adsorption/Desorption of Albumin

Supermacroporous poly{2-hydroxyethyl methacrylate-co-[N,N-bis(2,6-diisopropylphenyl)-perylene-3,4,9,10-tetracarboxylic diimide]} [poly(HEMA-co-DIPPER)] monolithic cryogel column was prepared for adsorption/desorption of albumin from aqueous solutions . It was observed that albumin could be repeatedly adsorbed and desorbed with the poly (HEMA-co-DIPPER) cryogel without significant loss of adsorption capacity .

Organometallic Aluminium Complexes

The reaction of trimethylaluminum with the bis-N,N′-(2,6-diisopropylphenyl)imidazolin-2-imine (L–H) ligand 1 afforded several new organometallic aluminium complexes .

Safety and Hazards

Direcciones Futuras

The future directions for research on N-(2,6-diisopropylphenyl)isonicotinamide could involve further exploration of its synthesis, structure, and reactivity. For instance, one study suggests that the bay-substitution on the perylene skeleton of a related compound dramatically affects its electronic, optical, electrochemical, and charge transport properties . Another study suggests that the use of N,N′-bis(2,6-diisopropylphenyl)imidazolin-2-imine ligand in the synthesis of organometallic aluminium complexes could provide a useful model for divalent lanthanoid species .

Propiedades

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12(2)15-6-5-7-16(13(3)4)17(15)20-18(21)14-8-10-19-11-9-14/h5-13H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERAXPQTKJRDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diisopropylphenyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2584437.png)

![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)

![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)